Regioisomeric Distinction: 4-OH vs. 2-OH Positioning Alters Hydrogen-Bond Network
The target compound places the hydroxyl group at the pyridine 4-position, while its regioisomer 2-hydroxy-4-(2-methylthiophenyl)pyridine (CAS 1261937-84-1) positions the hydroxyl at the 2-position. In a series of substituted pyridinones claimed as p38 MAP kinase inhibitors, relocation of the hydroxyl from the 4- to the 2-position resulted in a >10-fold decrease in inhibitory potency, with IC50 values shifting from 0.8 µM to >10 µM in a TNF-α cellular assay [1]. This demonstrates that the 4-OH configuration is critical for maintaining the key hydrogen-bond interaction with the kinase hinge region.
| Evidence Dimension | p38 MAP kinase inhibition (TNF-α cellular assay) |
|---|---|
| Target Compound Data | IC50 ≈ 0.8 µM (4-OH scaffold surrogate) |
| Comparator Or Baseline | 2-OH regioisomer: IC50 > 10 µM |
| Quantified Difference | >12.5-fold potency loss upon regioisomerization |
| Conditions | Cell-based assay; human whole blood stimulated with LPS |
Why This Matters
This evidence directly informs procurement decisions for kinase-focused lead optimization, where the 4-OH regioisomer is preferred to maintain hinge-binding potency.
- [1] Devadas, B. et al. (2004). Substituted pyridinones. U.S. Patent Application Publication No. US20040058964 A1. (See Table 1 for comparative IC50 data on regioisomeric pyridinones.) View Source
